
Quinoline, 3-(1,2-propadienyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 3-(1,2-propadienyl)- is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline itself was first extracted from coal tar by Friedlieb Ferdinand Runge in 1834. This compound has garnered significant attention due to its broad range of pharmaceutical activities, including antiviral, anticancer, and anti-HIV properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 3-(1,2-propadienyl)-, can be achieved through various methods. One common approach involves the reaction of o-aminothiophenol with 1,3-ynone under mild conditions. This method utilizes a three-step mechanism: a two-step Michael addition-cyclization condensation step leading to intermediate 1,5-benzothiazepine, followed by an I2-mediated desulfurative step .
Industrial Production Methods
Industrial production of quinoline derivatives often involves the use of catalytic systems and green chemistry approaches. For example, the use of heteropolyacids as catalysts in the Skraup and Doebner-Miller reactions from α,β-unsaturated aldehydes and substituted anilines has been developed. These methods are efficient and environmentally friendly, avoiding the use of hazardous acids or bases .
化学反応の分析
Types of Reactions
Quinoline, 3-(1,2-propadienyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Quinoline, 3-(1,2-propadienyl)- can yield quinoline N-oxide, while reduction can produce dihydroquinoline derivatives .
科学的研究の応用
Quinoline, 3-(1,2-propadienyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of Quinoline, 3-(1,2-propadienyl)- involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit the activity of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. This inhibition leads to the stabilization of a covalent enzyme-DNA complex, resulting in cell death .
類似化合物との比較
Quinoline, 3-(1,2-propadienyl)- can be compared with other similar compounds such as:
Quinolones: These compounds also target DNA gyrase and topoisomerase IV but have a broader spectrum of antibacterial activity.
Isoquinolines: These compounds have a similar structure but differ in their biological activities and applications.
Pyridines: These compounds are structurally related but have different chemical properties and uses
特性
CAS番号 |
848741-50-4 |
|---|---|
分子式 |
C12H9N |
分子量 |
167.21 g/mol |
InChI |
InChI=1S/C12H9N/c1-2-5-10-8-11-6-3-4-7-12(11)13-9-10/h3-9H,1H2 |
InChIキー |
FRJMNJPHDKNTQW-UHFFFAOYSA-N |
正規SMILES |
C=C=CC1=CC2=CC=CC=C2N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


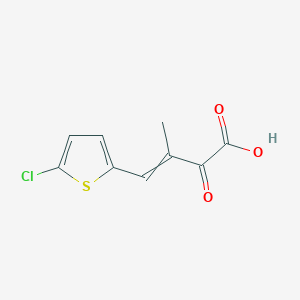
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-amino-1-(1,1-dimethylethyl)-](/img/structure/B14177322.png)
![3-{[(2E)-6-methyl-4-phenylquinazolin-2(3H)-ylidene]amino}benzoic acid](/img/structure/B14177326.png)
![N-[(1H-Indol-2-yl)methyl]-N'-phenylthiourea](/img/structure/B14177333.png)
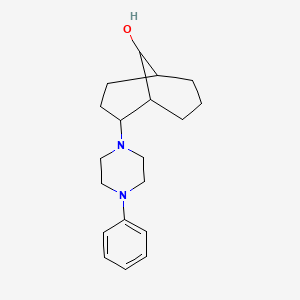
![8-Chloro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14177350.png)
![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,3-dichlorophenyl)methanone](/img/structure/B14177359.png)
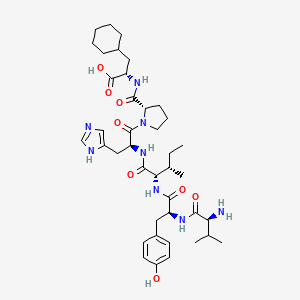
![N-Cyclopentyl-N-1,4-dioxaspiro[4.5]decan-8-yl-N'-1,3-thiazol-2-ylurea](/img/structure/B14177367.png)
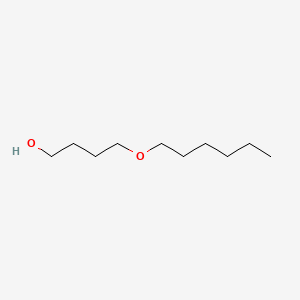
![(2R)-2-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14177379.png)
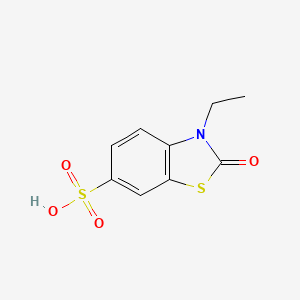
![4-[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]morpholine](/img/structure/B14177408.png)
![N-[1-(2,5-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine](/img/structure/B14177417.png)
